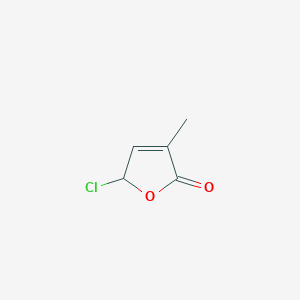

5-Chloro-3-methylfuran-2(5H)-one

Description

Overview of Furanone Ring Systems in Organic Chemistry

Furanones are a class of heterocyclic compounds characterized by a five-membered ring containing an oxygen atom and a ketone group. nih.govresearchgate.net This structural motif is present in a wide array of natural and synthetic molecules, exhibiting a broad spectrum of biological activities. nih.gov The 2(5H)-furanone core, in particular, is a key pharmacophore found in various natural products, including those with antifungal, antibacterial, and anti-inflammatory properties. mdpi.com The reactivity of the furanone ring, which includes susceptibility to nucleophilic attack and participation in cycloaddition reactions, makes it a versatile building block in organic synthesis. smolecule.com

Significance of Halogenated Furanones in Contemporary Chemical Research

The introduction of halogen atoms to the furanone scaffold significantly influences its chemical reactivity and biological profile. Halogenated furanones are recognized for their role as highly reactive intermediates and as compounds with potent biological effects. mdpi.com For instance, certain halogenated furanones produced by the marine red alga Delisea pulchra have been shown to inhibit quorum sensing in bacteria, a process crucial for biofilm formation and virulence. ku.dkoup.commicrobiologyresearch.orgresearchgate.net This has sparked considerable interest in their potential as novel antimicrobial agents. Furthermore, halogenated furanones like 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX) have been identified as disinfection byproducts in chlorinated drinking water, prompting extensive research into their formation and reactivity. acs.orgnih.gov

Positioning of 5-Chloro-3-methylfuran-2(5H)-one within Current Scholarly Discourse

This compound, a chlorinated derivative of 3-methylfuran-2(5H)-one, occupies a specific niche within the broader field of halogenated furanones. smolecule.com Its structure, featuring a chlorine atom at the 5-position and a methyl group at the 3-position, imparts a unique combination of reactivity and potential for synthetic elaboration. The presence of the chlorine atom, a good leaving group, makes the 5-position susceptible to nucleophilic substitution, allowing for the introduction of various functional groups. The methyl group, on the other hand, can influence the steric and electronic properties of the molecule.

Current research interest in this compound stems from its utility as a versatile intermediate in the synthesis of more complex organic molecules. smolecule.com Its reactivity allows for the construction of diverse molecular architectures, potentially leading to the discovery of new compounds with valuable properties. While not as extensively studied for its own biological activity as some other halogenated furanones, its role as a precursor to other potentially bioactive compounds is a key area of investigation.

Interactive Data Tables

Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅H₅ClO₂ | nih.gov |

| Molecular Weight | 132.54 g/mol | nih.gov |

| CAS Number | 66510-25-6 | nih.gov |

| IUPAC Name | This compound | echemi.com |

| Appearance | Not specified, likely a liquid or low-melting solid | |

| Boiling Point | Not specified | |

| Density | Not specified | |

| Solubility | Not specified |

Spectroscopic Data of this compound

| Spectroscopic Technique | Key Features | Source |

| ¹H NMR | Signals corresponding to the methyl and vinyl protons are expected. The chemical shifts would be influenced by the chlorine and carbonyl groups. | guidechem.com |

| ¹³C NMR | Resonances for the carbonyl carbon, olefinic carbons, methyl carbon, and the carbon bearing the chlorine atom would be observed. | guidechem.com |

| Mass Spectrometry | The mass spectrum would show a molecular ion peak corresponding to the molecular weight, along with characteristic fragmentation patterns. | guidechem.com |

| Infrared (IR) Spectroscopy | A strong absorption band characteristic of the α,β-unsaturated lactone carbonyl group would be a prominent feature. |

Detailed Research Findings

The synthesis of furanone derivatives is a well-established area of organic chemistry. For instance, 3-methyl-2(5H)-furanone can be prepared through a multi-step sequence starting from furfural. orgsyn.org The introduction of the chlorine atom at the 5-position of a 3-methylfuran-2(5H)-one precursor would likely involve a chlorination reaction.

The reactivity of this compound is dominated by the electrophilicity of the carbonyl carbon and the lability of the C-Cl bond. Nucleophilic attack at the carbonyl group is a common reaction for furanones. smolecule.com Furthermore, the chlorine atom at the 5-position can be displaced by various nucleophiles, providing a convenient method for the introduction of new functional groups. For example, reactions with amines could lead to the formation of 5-amino derivatives, while reactions with alcohols could yield 5-alkoxy derivatives. These transformations highlight the role of this compound as a valuable synthetic intermediate.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-methyl-2H-furan-5-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClO2/c1-3-2-4(6)8-5(3)7/h2,4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPZFLPKQRFRZQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(OC1=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30501015 | |

| Record name | 5-Chloro-3-methylfuran-2(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30501015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66510-25-6 | |

| Record name | 5-Chloro-3-methylfuran-2(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30501015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways to 5-Chloro-3-methylfuran-2(5H)-one and Related Compounds

Traditional routes to halogenated furanones often serve as the foundation for more complex synthetic endeavors. These established pathways include direct halogenation of furanone precursors and strategic molecular rearrangements to construct the desired heterocyclic core.

The introduction of halogen atoms onto a pre-formed furanone ring is a direct and common strategy for synthesizing compounds like this compound. Halogenated furanones are known to be produced by marine algae and have demonstrated the ability to interfere with bacterial quorum sensing. nih.gov

Synthetic approaches often involve the treatment of a suitable furanone precursor with a halogenating agent. For instance, the synthesis of 4-aryl-3-bromo-2(5H)-furanones has been achieved by reacting 3,4-dibromo-2(5H)-furanone with arylboronic acids in the presence of a palladium catalyst and silver(I) oxide. researchgate.net Another method involves a tandem oxa-Nazarov cyclization and dibromination of conjugated 1,2-diketones using N-bromosuccinimide, catalyzed by a combination of copper(II) triflate and diphenyl phosphate, to yield 2,4-dibromo-3(2H)-furanones. organic-chemistry.org These methods highlight how different positions on the furanone ring can be selectively halogenated to create a variety of derivatives.

Molecular rearrangements offer an elegant and often stereospecific means of constructing the furanone skeleton. These reactions can create complex structures from simpler, acyclic precursors.

One notable example is the ucc.ieresearchgate.net-Wittig rearrangement. The treatment of methyl O-(alkynylmethyl) glycolate (B3277807) derivatives with dialkylboron triflates can initiate an unusual enolate Wittig rearrangement followed by an alkylative cyclization sequence to produce highly substituted 3-hydroxy-2-furanone derivatives. nih.gov Another powerful method involves the thermal rearrangement of 2-(diazoacetyl)cyclobutanones, which proceeds through an α-ketenylcyclobutanone intermediate to form 5-spirocyclopropyl-Δα,β-butenolides with high, stereospecific yields. ibm.com Additionally, the Pummerer rearrangement has been utilized as a key step in a three-step sequence to install a double bond in a furanone precursor, which is crucial for subsequent Diels-Alder reactions in the synthesis of complex natural products. acs.org

Advanced Synthetic Routes for Halogenated Furanones

While established methods are valuable, they can sometimes be limited by low yields and lack of selectivity. ucc.ieresearchgate.netbenthamdirect.comeurekaselect.com Consequently, significant research has been directed toward developing more advanced, efficient, and selective synthetic routes.

Traditional methods for synthesizing dihalofuranones are often described as low-yielding and unpredictable. ucc.ieresearchgate.netbenthamdirect.comeurekaselect.com To address these shortcomings, improved synthetic protocols have been developed. A significant advancement is the use of a modified Ramirez reaction for the dibromoolefination of maleic anhydride, which provides a more concise and higher-yielding synthesis of dibromofuranones. ucc.ieresearchgate.netbenthamdirect.comeurekaselect.com

Furthermore, a "telescoped" preparation of dichlorofuranone, where sequential reactions are carried out in a single pot, has proven to be more efficient than previous approaches. ucc.ieresearchgate.netucc.ie These higher-yielding routes are crucial for providing reliable access to various bromine-, fluorine-, chlorine-, and iodine-containing dihalofuranones, which are valuable for further chemical transformations like Suzuki couplings. ucc.ieresearchgate.netbenthamdirect.comeurekaselect.com

Table 1: Comparison of Synthetic Routes for Dihalofuranones

| Product | Synthetic Method | Key Features | Reference |

|---|---|---|---|

| Dibromofuranones | Modified Ramirez Reaction | Concise, higher-yielding | ucc.ieresearchgate.netbenthamdirect.comeurekaselect.com |

| Dichlorofuranone | Telescoped Preparation | Higher-yielding than previous methods | ucc.ieresearchgate.netucc.ie |

| Iodofuranone Derivatives | Microwave-assisted Finkelstein Chemistry | Halogen exchange from dichlorofuranone | ucc.ieresearchgate.netbenthamdirect.comeurekaselect.com |

Direct annulation strategies, which build the furanone ring onto a substrate in a single transformation, represent a highly efficient approach. Titanium-mediated aldol (B89426) additions have emerged as a powerful tool in this context. A straightforward synthesis of 2(5H)-furanones utilizes a titanium-mediated aldol addition followed by a furanone annulation process. acs.org

Titanium tetrachloride (TiCl4) is frequently used to promote aldol reactions, which can then be followed by the elimination of an oxytitanium species to yield the desired product. researchgate.net This method is particularly useful for condensations between two different ketones or between a ketone and an ester. researchgate.net The high stereoselectivity of titanium-mediated aldol reactions, especially from chiral precursors, makes this a valuable procedure for natural product synthesis. nih.gov An efficient synthesis of 5-hydroxy-2(5H)-furanone has also been reported using a titanium silicate (B1173343) molecular sieve as a catalyst. rsc.org Cyclocondensation reactions, such as those between a 1,3-dicarbonyl compound and a substituted acetamide (B32628) followed by deoxychlorination, also provide a pathway to the furanone core, although this strategy is also common in the synthesis of other heterocycles like pyridines. youtube.com

Achieving chemo- and regioselectivity is a primary goal in modern organic synthesis, allowing for the precise construction of complex molecules without the need for cumbersome protecting groups. In furanone synthesis, specific catalytic systems are employed to control the outcome of reactions.

For example, the combination of Rh(II) and Pd(0) catalysts facilitates a cyclization/allylic alkylation cascade to produce highly substituted 3(2H)-furanones with excellent chemo-, regio-, and stereoselectivity. organic-chemistry.org Palladium catalysis is also key in the selective synthesis of 4-aryl-3-bromo-2(5H)-furanones from 3,4-dibromo-2(5H)-furanone, where the catalyst directs the coupling to a specific position on the furanone ring. researchgate.net The choice of catalyst can be critical; for instance, a catalyst generated from (p-CF3C6H4)3PAuCl and AgOTf is effective for cyclizing γ-hydroxyalkynones into substituted 3(2H)-furanones under mild conditions. organic-chemistry.org Such catalytic systems are instrumental in providing access to specific isomers of halogenated furanones that would be difficult to obtain otherwise.

Table 2: Catalytic Systems for Selective Furanone Synthesis

| Catalytic System | Transformation | Selectivity | Reference |

|---|---|---|---|

| Rh(II)/Pd(0) | Cyclization/allylic alkylation | Chemo-, Regio-, Stereoselective | organic-chemistry.org |

| PdCl2(MeCN)2 / Ag2O | Arylation of dibromofuranone | Regioselective | researchgate.net |

| (p-CF3C6H4)3PAuCl / AgOTf | Cycloisomerization of γ-hydroxyalkynones | - | organic-chemistry.org |

| Y(OTf)3 | Ring-opening of oxiranes | Chemo- and Regioselective | rsc.org |

Table 3: List of Mentioned Chemical Compounds

| Compound Name | Molecular Formula |

|---|---|

| This compound | C5H5ClO2 |

| 3-Methyl-2(5H)-furanone | C5H6O2 |

| 2(5H)-Furanone | C4H4O2 |

| 3,4-dibromo-2(5H)-furanone | C4H2Br2O2 |

| 4-Aryl-3-bromo-2(5H)-furanone | Not specified |

| 2,4-dibromo-3(2H)-furanones | C4H2Br2O2 |

| N-bromosuccinimide | C4H4BrNO2 |

| Copper(II) triflate | C2CuF6O6S2 |

| Diphenyl phosphate | C12H11O4P |

| Methyl O-(alkynylmethyl) glycolate | Not specified |

| 3-hydroxy-2-furanone | C4H4O3 |

| 2-(diazoacetyl)cyclobutanone | C6H6N2O2 |

| 5-spirocyclopropyl-Δα,β-butenolide | C7H8O2 |

| Maleic anhydride | C4H2O3 |

| Dibromofuranone | C4H2Br2O2 |

| Dichlorofuranone | C4H2Cl2O2 |

| Iodofuranone | C4H2I2O2 |

| Phenylboronic acid | C6H7BO2 |

| Titanium tetrachloride | TiCl4 |

| 5-hydroxy-2(5H)-furanone | C4H4O3 |

| Silver(I) oxide | Ag2O |

| (p-CF3C6H4)3PAuCl | C21H12AuClF9P |

| Silver trifluoromethanesulfonate (B1224126) (AgOTf) | CF3AgO3S |

Derivatization and Functionalization Strategies of this compound

The reactivity of this compound is chiefly governed by the electrophilic nature of the carbonyl carbon and the carbon atom bonded to the chlorine, as well as the potential for the furan (B31954) ring itself to undergo transformations. These characteristics allow for a range of derivatization strategies, including nucleophilic substitutions, oxidative reactions, and modern cross-coupling methodologies.

Nucleophilic Substitution Reactions at the Furanone Ring and Carbonyl Group

This compound possesses two primary sites susceptible to nucleophilic attack: the carbonyl group and the C5 carbon bearing the chlorine atom. The carbonyl group can undergo nucleophilic addition, a typical reaction for ketones, which can lead to the formation of various derivatives.

Simultaneously, the chlorine atom at the C5 position serves as a leaving group, enabling nucleophilic substitution reactions at this site. This dual reactivity allows for complex molecular architectures to be constructed from this furanone scaffold. The reaction pathway can be influenced by the choice of nucleophile and reaction conditions. For instance, studies on similar furanone structures have shown that in polar aprotic solvents such as dimethylformamide (DMF), nucleophilic substitution at the alpha-carbon can proceed efficiently, sometimes leading to ring-opening of the lactone.

Oxidative Transformations of the Furan Ring System

The furan ring system within this compound is susceptible to oxidative transformations. Oxidation can lead to the cleavage of the furan ring, resulting in the formation of dicarbonyl compounds. This transformation highlights the compound's potential as a precursor to linear, functionalized molecules. The specific products of oxidation depend on the oxidizing agent and the reaction conditions employed. For example, related furan derivatives have been shown to undergo oxidative dearomatization to yield highly functionalized acyclic products. nih.gov

Halogen-Exchange Reactions and Subsequent Cross-Coupling Methodologies (e.g., Suzuki Chemistry)

The chlorine atom in this compound is a key functional handle for advanced synthetic transformations, particularly palladium-catalyzed cross-coupling reactions. While direct coupling of organochlorides can be challenging, the chlorine can be exchanged for a more reactive halogen, such as bromine or iodine, via halogen-exchange reactions to facilitate these processes.

Alternatively, modern catalytic systems have been developed that enable the direct use of organochlorides in cross-coupling reactions. The Suzuki-Miyaura coupling, a powerful method for forming carbon-carbon bonds, is particularly relevant. libretexts.orgwikipedia.org In a typical Suzuki reaction, an organohalide is coupled with an organoboron compound in the presence of a palladium catalyst and a base. wikipedia.org The versatility of this reaction allows for the introduction of a wide variety of aryl, heteroaryl, vinyl, and alkyl groups at the 5-position of the furanone ring, significantly expanding the molecular diversity accessible from this starting material.

The general mechanism for Suzuki coupling involves three main steps: oxidative addition of the palladium catalyst to the organohalide, transmetalation of the organic group from the boronic acid to the palladium complex, and reductive elimination to form the new C-C bond and regenerate the catalyst. libretexts.org

Table 1: Illustrative Suzuki-Miyaura Cross-Coupling Reaction

This table illustrates a general Suzuki-Miyaura reaction, adaptable for this compound with an appropriate catalyst system.

| Component | Role | Example |

| Organohalide | Electrophile | This compound |

| Organoboron Reagent | Nucleophile | Phenylboronic acid |

| Catalyst | Facilitates reaction | Pd(PPh₃)₄ or other Pd complexes |

| Base | Activates boronic acid | Na₂CO₃, K₂CO₃, KF |

| Solvent | Medium for reaction | Toluene, Dioxane, Water |

Data sourced from general principles of Suzuki-Miyaura coupling. libretexts.orgwikipedia.orgorganic-chemistry.org

Exploration of Biomass-Derived Furanic Platform Nucleophiles

A growing area of interest in sustainable chemistry is the use of platform molecules derived from biomass. Furanic compounds, in particular, are readily accessible from the dehydration of carbohydrates. Molecules such as 5-(chloromethyl)furfural (CMF) can be chemically transformed into potent carbon nucleophiles. These transformations include the generation of organozinc reagents or furylogous lithium enolates.

These biomass-derived furanic nucleophiles represent a sustainable source of chemical building blocks. They could potentially be reacted with electrophiles like this compound. In such a reaction, the furanic nucleophile would attack the electrophilic C5 position of the chlorofuranone, displacing the chloride and forming a new carbon-carbon bond. This strategy would unite two furan-based motifs, one derived from a biomass platform and the other a functionalized lactone, to create more complex and potentially valuable chemical structures.

Reaction Mechanisms and Reactivity Profiles

Fundamental Reactivity of the 5-Chloro-3-methylfuran-2(5H)-one Moiety

The reactivity of this compound is principally dictated by the interplay of its constituent functional groups: the furanone ring, the carbonyl group, the chlorine atom, and the methyl group.

The this compound molecule possesses both electrophilic and nucleophilic centers, which govern its reaction patterns. The carbonyl group at the C2 position is a primary site for nucleophilic attack. The carbon atom of the carbonyl is electron-deficient due to the high electronegativity of the adjacent oxygen atom, making it susceptible to attack by nucleophiles. This can lead to nucleophilic addition reactions, potentially resulting in ring-opening. smolecule.com

The presence of the chlorine atom at the C5 position and the methyl group at the C3 position significantly modulates the reactivity of the furanone core.

The chlorine atom , being an electronegative substituent, exerts an electron-withdrawing inductive effect. This effect can influence the electron density distribution across the furanone ring, potentially making adjacent carbons more electrophilic. The chlorine atom can also act as a leaving group in nucleophilic substitution reactions, although this depends on the reaction conditions and the nature of the attacking nucleophile. nih.gov For instance, in reactions with certain nucleophiles, substitution can occur at the C4 or C5 position of the furanone ring. nih.gov

The methyl group at the C3 position is an electron-donating group through an inductive effect. This can increase the electron density of the double bond within the ring, potentially enhancing its nucleophilicity and influencing the regioselectivity of electrophilic attack. However, the methyl group can also introduce steric hindrance, which may affect the accessibility of nearby reactive sites to incoming reagents. youtube.com

Atmospheric Chemical Reactivity and Environmental Degradation Pathways

This compound, when released into the atmosphere, is subject to degradation processes initiated by naturally occurring oxidants. Understanding these reactions is crucial for assessing its environmental fate and impact.

The primary degradation pathways for this compound in the troposphere involve reactions with hydroxyl (OH) radicals and chlorine (Cl) atoms. researchgate.net These radicals are highly reactive and can initiate a cascade of reactions leading to the breakdown of the parent molecule.

The reaction with OH radicals is a significant atmospheric removal process for many organic compounds. The OH radical can add to the double bond of the furanone ring or abstract a hydrogen atom from the methyl group. researchgate.net

Similarly, chlorine atoms can react with this compound. The reaction can proceed via addition of the chlorine atom to the double bond or through hydrogen abstraction. researchgate.net Studies on related alkylfurans have shown that the addition of Cl atoms to the double bond is a dominant reaction pathway. bohrium.com

The reactions of this compound with atmospheric radicals lead to the formation of a variety of secondary degradation products. The identification of these products is key to understanding the complete degradation mechanism.

In the reaction of 3-methylfuran (B129892) with chlorine atoms, a major product identified is a mixture of chlorinated methylfuranone isomers, including 5-chloro-3-methyl-2(5H)-furanone and 5-chloro-4-methyl-2(5H)-furanone. copernicus.orguclm.es Other degradation products that have been observed in studies of related furan (B31954) compounds include dicarbonyls and other oxygenated species. smolecule.com For example, in the degradation of 3-methylfuran, products such as 2-methylbutenedial and 3-methyl-2,5-furanodione have been identified. researchgate.netuclm.es

The following table summarizes some of the degradation products identified in the reaction of 3-methylfuran with chlorine atoms, which provides insight into the potential products from this compound degradation.

| Reactant | Radical | Identified Degradation Products | Molar Yield (%) |

|---|---|---|---|

| 3-methylfuran | Cl | 5-chloro-3-methyl-2(5H)-furanone | >16a |

| 3-methylfuran | Cl | 5-chloro-4-methyl-2(5H)-furanone | >25a |

| 3-methylfuran | Cl | 2-methylbutenedial | 4 ± 1a |

| 3-methylfuran | Cl | 3-methyl-2,5-furanodione | 8 ± 1a |

Data sourced from a study on the reaction of 3-methylfuran with chlorine atoms. uclm.es The yields provide an indication of the relative importance of different degradation pathways. a: Average of 5 experiments with UV lamps.

Mechanistic models for the tropospheric degradation of this compound are based on the initial reactions with OH and Cl radicals. These models propose detailed reaction sequences to explain the formation of the observed secondary products.

The general mechanism for the reaction with an atmospheric radical (X, where X = OH or Cl) is proposed to be initiated by the addition of the radical to the double bond of the furanone ring. researchgate.netresearchgate.net This addition can occur at either the C3 or C4 position, leading to the formation of a radical adduct. This adduct can then undergo further reactions, including reaction with molecular oxygen (O2), leading to the formation of peroxy radicals. These peroxy radicals are key intermediates that can then react further to form stable end products, including the observed chlorinated or hydroxylated furanones and ring-opened products. researchgate.net

For instance, the formation of 5-chloro-3-methyl-2(5H)-furanone and its isomer from the reaction of 3-methylfuran with Cl atoms is proposed to occur through a mechanism involving the addition of the Cl atom to the furan ring, followed by a series of rearrangement and oxidation steps. researchgate.net

Mechanistic Insights into Specific Chemical Transformations

The reactivity of this compound is a subject of significant chemical interest, particularly concerning the transformations of its furanone ring structure. The interplay of the chloro-, methyl-, and carbonyl-substituents dictates its behavior in various chemical environments.

The furanone ring of this compound is susceptible to nucleophilic attack, which can lead to ring-opening reactions. The pathway of these reactions is highly dependent on the reaction conditions, such as the solvent and temperature. In polar aprotic solvents like dimethylformamide (DMF), nucleophilic substitution at the α-carbon (the carbon atom adjacent to the carbonyl group) can proceed rapidly. smolecule.com For instance, aminolysis reactions in DMF can lead to complete ring-opening, yielding γ-lactam derivatives. smolecule.com The high polarity of the solvent helps to stabilize the charged transition states that form during the nucleophilic attack. smolecule.com

Studies on closely related chlorohydroxyfuranones, such as 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX), provide further insight into potential reaction mechanisms. At physiological pH, MX is known to exist primarily in a ring-opened form, an aldehyde-substituted carboxylic acid. nih.gov This open-chain form can then undergo geometric isomerization between its (Z) and (E) isomers. nih.gov This mechanism highlights a key reactivity profile for this class of compounds: a pH-dependent equilibrium between the cyclic furanone and an open-chain aldehyde, which then allows for isomerization.

The reaction of related methylfurans with atmospheric radicals like hydroxyl (OH) can also lead to the formation of hydroxy-furanones, indicating that the ring structure can be formed from acyclic precursors through radical-mediated pathways. nih.gov The electrochemical reduction of similar 5-substituted furanones often proceeds via the elimination of the substituent at the 5-position, demonstrating another pathway for the transformation of the furanone ring. researchgate.net

Table 1: Solvent and Temperature Effects on Ring-Opening of this compound

| Solvent | Temperature | Reaction Time | Outcome | Reference |

|---|---|---|---|---|

| Dimethylformamide (DMF) | 80°C | 4 hours | Complete ring-opening via nucleophilic substitution | smolecule.com |

Computational chemistry, particularly methods like Density Functional Theory (DFT), has become an important tool for understanding the complex reaction mechanisms of furanone derivatives. While specific computational studies on the reaction energetics and transition states of this compound are not widely published, research on structurally related compounds provides significant insights into the reactivity of this class of molecules.

For example, computational studies on other substituted furanones have been used to calculate charge densities and evaluate the susceptibility of different positions on the ring to nucleophilic attack. These studies have confirmed that the C2-furanone position, the carbonyl carbon, is highly electron-deficient and thus a prime target for nucleophiles. This is consistent with the observed ring-opening reactions.

DFT has also been employed to investigate the degradation mechanisms of similar alkylfurans initiated by atmospheric radicals. bohrium.com Such studies help to elucidate the reaction pathways, calculate the stability of intermediates, and map the potential energy surfaces of the reactions. This information is crucial for predicting the products and understanding the kinetics of these transformations. For other furanone systems, computational methods have been used to explain observed diastereoselectivity in reactions, attributing it to the interconversion of isomers through mechanisms like retro-aldol/aldol (B89426) reactions, and to model the transition states involved.

The biological activity of furanone derivatives is often linked to their ability to interact with and modify biological macromolecules. While direct studies on the covalent binding of this compound to enzyme systems are limited, research on closely related chlorohydroxyfuranones (CHFs) has revealed specific mechanisms of biomolecular interaction.

A key mechanism identified is the inhibition of gap junctional intercellular communication (GJIC). nih.gov Structurally similar compounds, such as 3-chloro-4-methyl-5-hydroxy-2(5H)-furanone (MCF), have been shown to inhibit GJIC in rat liver epithelial cells in a concentration-dependent manner. nih.gov GJIC is a critical process for maintaining tissue homeostasis, and its disruption is considered a non-genotoxic mechanism of carcinogenesis. The potency of this inhibition varies with the specific substituents on the furanone ring. nih.gov

The reactivity of the furanone core, particularly the conjugated system containing a carbonyl group and labile chlorine atoms, makes it an electrophilic target for nucleophilic residues in proteins and DNA. mdpi.com For instance, the cytotoxicity of some furanones is attributed to N-alkenylation reactions with nucleobases in DNA. Experimental results also suggest that the inhibition of bacterial biofilm formation by certain furanone derivatives is caused by their interaction with regulatory proteins. mdpi.com

Table 2: Observed Biomolecular Interactions of Structurally Related Furanones

| Compound Class | Mechanism of Action | Biological Effect | Reference |

|---|---|---|---|

| Chlorohydroxyfuranones (CHFs) | Inhibition of Gap Junctional Intercellular Communication (GJIC) | Disruption of cell-to-cell signaling; potential tumor promotion | nih.gov |

| Furanone Derivatives | Interaction with bacterial regulatory proteins | Inhibition of biofilm formation | mdpi.com |

| 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX) | Mutagenicity | Induction of gene mutations in mammalian cells | nih.gov |

Spectroscopic and Advanced Analytical Characterization

Structural Elucidation Techniques for Furanone Derivatives

A combination of spectroscopic methods is indispensable for the unambiguous structural determination of furanone derivatives like 5-Chloro-3-methylfuran-2(5H)-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, 2D-NMR) for Conformational and Configurational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the detailed structure of organic molecules. For furanone derivatives, ¹H-NMR provides information on the chemical environment of protons, while ¹³C-NMR details the carbon skeleton. mdpi.com 2D-NMR techniques, such as COSY, HSQC, and HMBC, establish connectivity between protons and carbons, which is vital for assigning the correct isomeric structure. nih.gov

While specific NMR data for this compound is not widely published, analysis of related furanone structures provides expected chemical shift ranges. For instance, in a similar compound, 5-hydroxymethyl-2(5H)-furanone, the olefinic protons appear at approximately 6.16 ppm and 7.50 ppm, and the carbons of the double bond resonate around 122.86 ppm and 153.97 ppm. nih.gov The carbonyl carbon is typically found further downfield, around 173.52 ppm. nih.gov For 3-methylfuran (B129892), the methyl protons show a signal around 2.0 ppm in ¹H-NMR. The presence of the chlorine atom at the C-5 position in this compound would be expected to significantly influence the chemical shifts of the nearby protons and carbons, providing key data for its identification.

Interactive Data Table: Representative NMR Data for Furanone Derivatives

| Compound | Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |

| 5-hydroxymethyl-2(5H)-furanone nih.gov | ¹H | 7.50 | dd | |

| 5-hydroxymethyl-2(5H)-furanone nih.gov | ¹H | 6.16 | dd | |

| 5-hydroxymethyl-2(5H)-furanone nih.gov | ¹³C | 173.52 | ||

| 5-hydroxymethyl-2(5H)-furanone nih.gov | ¹³C | 153.97 | ||

| 5-hydroxymethyl-2(5H)-furanone nih.gov | ¹³C | 122.86 | ||

| 3-Methylfuran chemicalbook.com | ¹H | ~7.2 | m | |

| 3-Methylfuran chemicalbook.com | ¹H | ~6.2 | m | |

| 3-Methylfuran chemicalbook.com | ¹H | ~2.0 | s |

High-Resolution Mass Spectrometry (HRMS) for Molecular Ion Confirmation and Fragmentation Patterns

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of this compound by providing a highly accurate mass measurement of the molecular ion. epa.gov This technique can differentiate between compounds with the same nominal mass but different elemental formulas. The calculated exact mass of this compound (C₅H₅ClO₂) is 131.9978 atomic mass units. nih.gov

The fragmentation pattern observed in the mass spectrum provides further structural information. For halogenated compounds like this compound, the presence of chlorine is indicated by a characteristic isotopic pattern for the molecular ion peak (M+) and chlorine-containing fragment ions, with an M+2 peak approximately one-third the intensity of the M+ peak. miamioh.edu Common fragmentation pathways for furanones can involve the loss of CO, CO₂, and side chains, helping to piece together the molecule's structure. For instance, the fragmentation of related benzofuran (B130515) derivatives has been studied to understand their complex mass spectral behavior. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. oregonstate.edu For this compound, the IR spectrum would be expected to show characteristic absorption bands for the carbonyl group (C=O) of the lactone ring, the carbon-carbon double bond (C=C), and the carbon-chlorine bond (C-Cl). lumenlearning.comlibretexts.org

The C=O stretch of a conjugated lactone typically appears in the region of 1740-1780 cm⁻¹. core.ac.uk The C=C stretching vibration is expected around 1600-1680 cm⁻¹. lumenlearning.com The C-O stretching vibrations of the lactone ring would likely be observed in the 1000-1300 cm⁻¹ region. libretexts.org The C-Cl stretch usually appears in the fingerprint region, between 600 and 800 cm⁻¹, but can be difficult to assign definitively. lumenlearning.comlibretexts.org The presence and position of these bands provide strong evidence for the furanone structure.

Interactive Data Table: Expected IR Absorption Ranges for this compound

| Functional Group | Bond | Characteristic Absorption Range (cm⁻¹) |

| Carbonyl (lactone) | C=O | 1740 - 1780 |

| Alkene | C=C | 1600 - 1680 |

| Ether (lactone) | C-O | 1000 - 1300 |

| Alkyl Halide | C-Cl | 600 - 800 |

X-ray Crystallography for Solid-State Structure Determination

Chromatographic Separation and Trace Analysis Methodologies

Chromatographic techniques are essential for separating this compound from complex mixtures and for its quantification, even at trace levels.

Gas Chromatography-Mass Spectrometry (GC-MS/MS and GC-TOFMS) for Complex Mixtures and Isomer Separation

Gas chromatography (GC) is a powerful technique for separating volatile compounds. When coupled with a mass spectrometer (MS), it allows for both the separation and identification of individual components in a mixture. nih.gov For the analysis of this compound, GC-MS is the method of choice. The compound's volatility makes it amenable to GC separation, and the mass spectrometer provides a unique fingerprint for its identification. nist.govnist.gov

Advanced techniques like tandem mass spectrometry (GC-MS/MS) and time-of-flight mass spectrometry (GC-TOFMS) offer enhanced selectivity and sensitivity, which is particularly important for trace analysis in complex matrices like food or environmental samples. nih.govshimadzu.comthermofisher.com GC-MS/MS can reduce matrix interference by monitoring specific fragmentation transitions of the target analyte. eurl-pc.eu High-resolution GC columns, including chiral stationary phases, can be employed to separate isomers of furanone derivatives, which is crucial when dealing with stereoisomers that may have different biological activities. nih.govresearchgate.net

Interactive Data Table: GC Parameters for Analysis of Related Furanone Derivatives

| Parameter | Value | Reference |

| Column | DB-5ms | eurl-pc.eu |

| Column Dimensions | 30 m x 250 µm x 0.25 µm | eurl-pc.eu |

| Injection Mode | Splitless | eurl-pc.eu |

| Injection Temperature | 260°C | eurl-pc.eu |

| Carrier Gas | Helium | eurl-pc.eu |

| Flow Rate | 0.9 mL/min | eurl-pc.eu |

| Oven Program | 50°C (2 min), then 30°C/min to 85°C, then 5°C/min to 95°C, then 30°C/min to 265°C (5 min) | eurl-pc.eu |

High-Performance Liquid Chromatography (HPLC) for Compound Purity, Separation, and Degradation Product Monitoring

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of furanone compounds, including this compound. Its application is critical for assessing compound purity, separating it from complex mixtures, and monitoring the formation of degradation products.

For the analysis of furanones, reversed-phase HPLC is frequently employed. A study focusing on 2,5-dimethyl-4-hydroxy-3(2H)-furanone (DMHF) utilized a Zorbax ODS (C18) column with a mobile phase consisting of a 70:30 mixture of 0.05M sodium acetate (B1210297) buffer (pH 4.0) and methanol (B129727), with UV detection at 290 nm. researchgate.net This type of setup is effective for separating the polar furanone from other matrix components. Similarly, the analysis of various furanones and pyranones from Maillard reaction systems was achieved using an ODS2 HPLC column with a water/methanol gradient, demonstrating the versatility of reversed-phase chromatography for these compounds. acs.org

The monitoring of degradation products is a key application of HPLC. For instance, in the study of the atmospheric degradation of 3-methylfuran, chlorinated methylfuranone isomers, such as 5-chloro-3-methyl-2(5H)-furanone, were identified as reaction products. copernicus.orgcopernicus.orguclm.es HPLC can be used to track the formation of these and other degradation products over time, providing insights into reaction kinetics and pathways. The rapid degradation of some furanone derivatives in aqueous solutions to non-fluorescent 2-hydroxy-furanones can also be monitored using HPLC, which is crucial for understanding their stability and reactivity in different environments. mdpi.com

Table 1: Exemplary HPLC Conditions for Furanone Analysis

| Parameter | Condition 1 | Condition 2 |

| Compound | 2,5-dimethyl-4-hydroxy-3(2H)-furanone (DMHF) | Furanones and Pyranones from Maillard reactions |

| Column | Zorbax ODS (C18) | ODS2 Column |

| Mobile Phase | 0.05M Sodium Acetate (pH 4.0) / Methanol (70:30) | Water / Methanol Gradient |

| Detection | UV at 290 nm | UV at 280 nm |

| Reference | researchgate.net | acs.org |

Solid Phase Extraction (SPE) and Solid Phase Microextraction (SPME) for Sample Preparation in Conjunction with Chromatographic Techniques

Due to the often low concentrations of furanones in complex matrices like environmental or biological samples, effective sample preparation is essential to concentrate the analyte and remove interferences prior to chromatographic analysis. Solid Phase Extraction (SPE) and Solid Phase Microextraction (SPME) are widely used for this purpose.

SPE has proven effective for the extraction of furanones from various sample types. For instance, a method for determining furaneol (B68789) in fruit juice used a Lichrolut-EN SPE column, which effectively extracted the analyte while minimizing retention of pigments and other non-volatile compounds. nih.gov The furanone was then eluted with methanol for subsequent GC-MS analysis. nih.gov C18-based SPE cartridges are also commonly used for cleaning up samples containing furanones, such as in the analysis of pineapple juices. researchgate.net For water samples, automated SPE systems using C18 cartridges can be employed to handle larger volumes and improve reproducibility for the analysis of chlorinated compounds, which would be applicable to this compound. thermofisher.comaccesson.kr

SPME is a solvent-free technique that integrates sampling, extraction, and concentration into a single step. sigmaaldrich.com It is particularly useful for volatile and semi-volatile compounds. For furanone analysis, SPME is often coupled with GC-MS. The choice of fiber coating is critical for efficient extraction. Common coatings include polydimethylsiloxane/divinylbenzene (PDMS/DVB) and divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS). mdpi.com The high polarity and instability of some furanones can make direct SPME challenging. researchgate.net However, newer SPME technologies like SPME Arrow, which have a larger phase volume and are more robust, have shown enhanced sensitivity for the analysis of furan (B31954) and its derivatives. restek.comresearchgate.net

Table 2: SPE and SPME Methods for Furanone Analysis

| Technique | Sorbent/Fiber | Matrix | Elution/Desorption | Reference |

| SPE | Lichrolut-EN | Fruit Juice | Methanol | nih.gov |

| SPE | C18 Sep-Pak | Pineapple Juice | Not specified | researchgate.net |

| SPME | PDMS/DVB | Aqueous Samples | Thermal Desorption (GC) | mdpi.com |

| SPME Arrow | DVB/CAR/PDMS | Coffee, Baby Formula | Thermal Desorption (GC) | restek.com |

Advanced Derivatization Reactions for Enhanced Analytical Sensitivity

To overcome challenges associated with the low volatility, high polarity, or poor detector response of certain furanones, derivatization is a powerful strategy to enhance analytical sensitivity, particularly for GC-based methods.

Derivatization converts the analyte into a less polar and more volatile derivative, improving its chromatographic behavior and detectability. researchgate.net A common approach for furanones with hydroxyl groups is reaction with a derivatizing agent to form a more stable and less polar ether or ester. For example, a method for quantifying furaneol involved derivatization with pentafluorobenzyl bromide in a basic solution at an elevated temperature. researchgate.netnih.gov The resulting derivative was more stable and less polar, making it suitable for SPME-GC/MS analysis and significantly lowering the limit of detection. researchgate.netnih.gov

For compounds containing carbonyl groups, derivatization with agents like hydroxylamine (B1172632) hydrochloride (NH₂OH·HCl) can enhance sensitivity for mass spectrometric detection. nih.gov This approach can also be applied to compounds with hydroxyl groups after oxidizing them to carbonyls. nih.gov Another strategy involves charge-reversal derivatization, where a cationic tag is attached to a carboxylic acid group, allowing for more sensitive detection by ESI-MS/MS in positive ion mode. nih.gov While this compound does not have a hydroxyl or carboxylic acid group, understanding these derivatization strategies is crucial for the analysis of its potential degradation or reaction products that may contain these functional groups.

Table 3: Derivatization Strategies for Enhanced Sensitivity of Furanones and Related Compounds

| Analyte Functional Group | Derivatizing Agent | Purpose | Analytical Technique | Reference |

| Hydroxyl | Pentafluorobenzyl bromide | Increase volatility and stability, decrease polarity | SPME-GC/MS | researchgate.netnih.gov |

| Carbonyl | Hydroxylamine hydrochloride | Enhance MS sensitivity | ESI-MS | nih.gov |

| Carboxyl | AMPP (cationic tag) | Charge reversal for enhanced MS sensitivity | LC-ESI-MS/MS | nih.gov |

Surface Characterization of Immobilized Furanone Systems

The application of furanones, including halogenated variants like this compound, in areas such as antifouling coatings necessitates their immobilization onto surfaces. researchgate.netmdpi.com Characterizing these modified surfaces is crucial to confirm successful immobilization, understand the surface chemistry, and evaluate the stability and distribution of the furanone molecules.

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Depth Profiling

X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive technique that provides information about the elemental composition and chemical states of the outermost few nanometers of a material. uoregon.edudiva-portal.orgnih.gov This makes it ideal for analyzing surfaces with immobilized furanones.

XPS can confirm the covalent attachment of furanones to a surface by detecting the elements present in the furanone molecule that are absent in the underlying substrate. For brominated furanones immobilized on a surface, XPS has been used to detect the bromine signal (Br 3d), confirming their presence. researchgate.net Furthermore, high-resolution scans of the carbon (C 1s), oxygen (O 1s), and in the case of this compound, the chlorine (Cl 2p) regions can provide information about the chemical bonding environment, helping to verify that the furanone's active lactone ring structure remains intact after immobilization. researchgate.netresearchgate.net

Angle-resolved XPS (ARXPS) can be used to perform non-destructive depth profiling, providing information about the thickness and layering of the immobilized furanone film. researchgate.net For more extensive depth profiling, XPS can be combined with ion sputtering to analyze the elemental composition as a function of depth into the coating. uoregon.edu This is particularly useful for understanding the structure of multilayered antifouling systems. XPS has also been used to detect the photo-degradation of immobilized furanones by observing changes in the elemental signals, such as the appearance of ionic bromide (Br⁻) from the degradation of covalently bonded bromine (C-Br). researchgate.net

Table 4: Application of XPS in Characterizing Immobilized Furanone Systems

| XPS Analysis Type | Information Obtained | Relevance to Furanone Systems | Reference |

| Survey Scan | Overall elemental composition of the surface | Confirmation of furanone immobilization (e.g., detection of Cl, Br) | researchgate.netresearchgate.net |

| High-Resolution Scans (C 1s, O 1s, Cl 2p) | Chemical state and bonding environment of elements | Verification of intact lactone ring and functional groups | researchgate.net |

| Angle-Resolved XPS (ARXPS) | Non-destructive depth profiling and layer thickness | Understanding the orientation and thickness of the furanone layer | researchgate.net |

| Sputter Depth Profiling | Elemental composition as a function of depth | Analysis of multilayer coatings and diffusion profiles | uoregon.edu |

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) for Surface Chemical Mapping and Multilayer Analysis

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) is another powerful surface analysis technique that provides detailed molecular information from the outermost atomic layers of a sample. jordilabs.comcarleton.edusurfacesciencewestern.com It bombards the surface with a primary ion beam, causing the ejection of secondary ions, which are then analyzed by a time-of-flight mass spectrometer. jordilabs.comcarleton.edusurfacesciencewestern.com

ToF-SIMS is highly sensitive, with detection limits in the ppm to ppb range, and provides high mass resolution. jordilabs.comsurfacesciencewestern.com This allows for the identification of specific molecular fragments from the immobilized furanone, providing direct evidence of its presence and chemical integrity on the surface. researchgate.net This is a significant advantage over XPS, which primarily provides elemental information.

The imaging capabilities of ToF-SIMS are particularly valuable for studying immobilized systems. It can generate chemical maps showing the lateral distribution of specific furanone fragments across a surface. jordilabs.comcarleton.edu This is crucial for assessing the homogeneity of the coating and identifying any potential defects or areas of poor coverage. Like XPS, ToF-SIMS can also be used for depth profiling by sputtering away surface layers, allowing for the analysis of multilayer structures and the interface between the coating and the substrate. jordilabs.comuwo.ca The ability of ToF-SIMS to perform retrospective analysis, where all detected ions are stored and can be analyzed later, provides a comprehensive dataset of the surface chemistry. carleton.edu

Table 5: ToF-SIMS Capabilities for Furanone Surface Analysis

| ToF-SIMS Mode | Information Provided | Application to Immobilized Furanones | Reference |

| Surface Spectroscopy | High-resolution mass spectra of surface molecules | Identification of characteristic molecular fragments of this compound, confirming its presence and structural integrity. | researchgate.netcarleton.edu |

| Surface Imaging | Chemical maps of specific ion distributions | Visualization of the homogeneity and spatial distribution of the immobilized furanone on the surface. | jordilabs.comcarleton.edu |

| Depth Profiling | Mass spectra as a function of depth | Analysis of the composition of multilayer coatings and the interface with the substrate. | jordilabs.comuwo.ca |

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable in modern chemical research. DFT methods provide a good balance between computational cost and accuracy, making them suitable for studying a wide range of chemical systems, including furanone derivatives.

Geometry optimization is a fundamental computational step that determines the most stable three-dimensional arrangement of atoms in a molecule. For furanone derivatives, DFT calculations are employed to find the minimum energy structure. nih.gov These optimized geometries provide the foundation for further analysis of the molecule's electronic properties.

The electronic structure of furanone derivatives is of significant interest. Studies have shown that the arrangement of electrons within these molecules dictates their chemical behavior. For instance, the presence of a carbonyl group and a double bond in the furanone ring, along with substituents like chlorine and a methyl group in 5-Chloro-3-methylfuran-2(5H)-one, creates a unique electronic environment. nih.gov The interaction between the π-electron system of the ring and the d-orbitals of metal surfaces has been a subject of investigation, particularly in the context of catalysis. researchgate.net DFT calculations can elucidate the nature of these interactions and predict how the molecule will adsorb onto a surface. researchgate.net

Furthermore, the stability of different furanone isomers can be assessed using computational methods. For example, calculations have shown that furan (B31954) is the most stable isomer among a group of related compounds. researchgate.net This type of analysis is crucial for understanding the thermodynamics of reactions involving furanone derivatives.

| Computational Method | Application | Key Findings |

| B3LYP/6-31+G** | Formation of ammonium (B1175870) salts of furanoid derivatives. nih.gov | The process is more favorable in high-polarity solvents. nih.gov |

| DFT | Adsorption of furan on Pd(111) surface. researchgate.net | Confirmed the parallel orientation of the molecular plane to the surface. researchgate.net |

| G4 level of theory | Stability of furan isomers. researchgate.net | Furan is the most stable isomer. researchgate.net |

Reactivity descriptors derived from quantum chemical calculations provide valuable information about where and how a molecule is likely to react. Key among these are the Frontier Molecular Orbitals (FMOs) – the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). uchile.cl The energy and shape of these orbitals indicate the molecule's ability to donate or accept electrons. uchile.clresearchgate.net For furanone derivatives, the HOMO is typically associated with the π-system of the ring, making it susceptible to electrophilic attack, while the LUMO is often localized on the carbonyl group, indicating a site for nucleophilic attack. uchile.cl

Fukui functions are another powerful tool for predicting reactivity. uchile.cl They identify the regions within a molecule that are most susceptible to electrophilic, nucleophilic, or radical attack. uchile.cl By calculating the Fukui functions for this compound, one can pinpoint the specific atoms that are most likely to participate in chemical reactions.

Electrophilicity and nucleophilicity indices quantify a molecule's ability to accept or donate electrons, respectively. These indices, often calculated using DFT, can be used to compare the reactivity of different furanone derivatives and to predict their behavior in various chemical environments. nih.gov For instance, the reactivity of Michael acceptors, a class of compounds that includes some furanone derivatives, has been successfully predicted using quantum mechanical calculations of activation free energies and other electronic properties. nih.gov

| Reactivity Descriptor | Description | Application to Furanones |

| Frontier Molecular Orbitals (HOMO/LUMO) | The highest energy orbital containing electrons and the lowest energy orbital without electrons. uchile.clresearchgate.net | Predicts sites for electrophilic and nucleophilic attack. uchile.cl |

| Fukui Functions | Identifies the most reactive sites in a molecule for different types of attack. uchile.cl | Pinpoints specific atoms likely to react. uchile.cl |

| Electrophilicity/Nucleophilicity Indices | Quantifies the ability of a molecule to accept or donate electrons. nih.gov | Compares the reactivity of different furanone derivatives. nih.gov |

Molecules are not static entities; they can adopt various three-dimensional arrangements called conformations. organicchemistrytutor.comchemistrysteps.com Conformational analysis is the study of the different energy levels associated with these conformations. libretexts.org For a molecule like this compound, rotation around single bonds can lead to different spatial arrangements of the substituent groups.

Computational methods can be used to explore the potential energy landscape of a molecule, which maps the energy of the molecule as a function of its geometry. nih.govfrontiersin.org By identifying the low-energy regions (conformational minima) and the energy barriers between them (transition states), a comprehensive picture of the molecule's flexibility and preferred shapes can be obtained. nih.gov This information is crucial for understanding how the molecule might interact with other molecules, such as enzymes or receptors. nih.gov For example, the conformational behavior of the five-membered ring in furanoid derivatives has been studied in both the gas phase and in solution, revealing how the solvent can influence the molecule's shape. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a physical property. core.ac.uk

In QSAR, molecular descriptors are numerical values that encode information about the chemical structure of a molecule. core.ac.uk These descriptors can be calculated from the 2D or 3D structure and can represent various aspects of the molecule, such as its size, shape, lipophilicity, and electronic properties. nih.gov

Once a set of descriptors has been calculated for a series of furanone derivatives, statistical methods like multiple linear regression are used to build a QSAR model that correlates the descriptors with the observed activity or property. core.ac.uknih.gov A statistically significant QSAR model can then be used to predict the activity of new, untested furanone derivatives. core.ac.uk For example, a QSAR study on furanone derivatives as potential COX-2 inhibitors identified key descriptors like the retention index, the number of oxygen atoms connected to two single bonds, and the polar surface area as being important for their inhibitory activity. core.ac.uk

| QSAR Study | Target | Key Descriptors | Model Performance |

| Furanone derivatives core.ac.uk | COX-2 inhibition | Retention index, number of certain oxygen atoms, polar surface area. core.ac.uk | r² = 0.840, q² = 0.773 (2D-QSAR) core.ac.ukresearchgate.net |

| Furanocoumarin derivatives nih.gov | Cytochrome P450 3A inhibition | logP, molecular volume, molecular weight, surface area, polar surface area, electrostatic potential, formation energy, HOMO energy. nih.gov | Significant relationships found between descriptors and inhibitory effects. nih.gov |

Molecular Docking and Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ccij-online.org It is widely used in drug discovery to predict how a small molecule, such as a furanone derivative, might bind to a protein target. ccij-online.org

The process involves placing the furanone molecule in various positions and orientations within the binding site of the protein and calculating the binding energy for each pose. ccij-online.org The pose with the lowest binding energy is considered the most likely binding mode. ccij-online.org

Molecular docking studies have been performed on furanone derivatives to investigate their potential as inhibitors of various enzymes. ccij-online.org For instance, a study on furanone derivatives as potential inhibitors of the Eag-1 potassium channel, which is implicated in cancer, used molecular docking to predict the binding interactions. ccij-online.org The results suggested that several furanone derivatives could act as Eag-1 inhibitors. ccij-online.org Similarly, molecular docking has been used to study the interaction of furanone C-30 with the LasR protein in Pseudomonas aeruginosa, providing insights into its quorum sensing inhibitory activity. nih.gov These studies can guide the design of more potent and selective furanone-based therapeutic agents. nih.govnih.gov

Prediction of Binding Modes and Interaction Energies with Relevant Chemical Structures

The prediction of binding modes and the calculation of interaction energies are central to understanding how a small molecule like this compound might interact with biological macromolecules, such as proteins or nucleic acids, or with other chemical entities. These predictions are typically achieved through molecular docking simulations, a computational technique that places a ligand (in this case, this compound) into the binding site of a target receptor and evaluates the stability of the resulting complex.

Although direct molecular docking studies on this compound are not readily found, research on other substituted 2(5H)-furanones highlights the types of interactions that could be predicted. For instance, studies on furanone derivatives often focus on their interactions with enzymes or cellular receptors. The key interactions governing the binding of this compound would likely involve:

Hydrogen Bonding: The carbonyl oxygen of the furanone ring is a potential hydrogen bond acceptor.

Halogen Bonding: The chlorine atom at the 5-position can act as a halogen bond donor, a type of non-covalent interaction that is increasingly recognized for its importance in molecular recognition.

Hydrophobic Interactions: The methyl group at the 3-position provides a hydrophobic character that can engage with nonpolar pockets in a binding site.

Dipole-Dipole Interactions: The polar nature of the lactone ring and the carbon-chlorine bond would contribute to dipole-dipole interactions within a binding pocket.

The interaction energies of these binding modes can be quantified using various scoring functions within docking software or more rigorous methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Free Energy Perturbation (FEP) calculations. These energies help to rank potential binding poses and predict the affinity of the compound for a given target.

| Interaction Type | Potential Interacting Group on this compound | Potential Partner in a Biological Target |

| Hydrogen Bonding | Carbonyl oxygen | Amide protons of peptide backbone, side chains of polar amino acids (e.g., Ser, Thr, Asn, Gln) |

| Halogen Bonding | Chlorine at C5 | Carbonyl oxygens, hydroxyl groups, aromatic rings |

| Hydrophobic Interactions | Methyl group at C3 | Side chains of nonpolar amino acids (e.g., Ala, Val, Leu, Ile) |

| van der Waals Forces | Entire molecule | All atoms in the binding site |

Application in Ligand-Based and Structure-Based Chemical Design Principles

The principles of ligand-based and structure-based design are foundational to modern drug discovery and materials science. This compound, as a small, functionalized molecule, is a candidate for the application of these design principles.

Ligand-Based Chemical Design:

In the absence of a known 3D structure of a biological target, ligand-based design relies on the information from molecules that are known to interact with it. If a series of furanone derivatives were found to have a particular biological activity, this compound could be included in a Quantitative Structure-Activity Relationship (QSAR) study. A QSAR model correlates the chemical features of the molecules with their biological activity.

For example, a hypothetical QSAR study on a series of furanones might reveal that the presence of a halogen at the 5-position and a small alkyl group at the 3-position are beneficial for a certain activity. The properties of this compound would be parameterized using molecular descriptors, such as:

Topological Descriptors: Molecular weight, atom count, bond count.

Electronic Descriptors: Dipole moment, partial charges on atoms.

Hydrophobic Descriptors: LogP (the logarithm of the partition coefficient between octanol (B41247) and water).

These descriptors for this compound could then be used to predict its activity based on the established QSAR model.

Structure-Based Chemical Design:

When the three-dimensional structure of a target protein is known, structure-based design can be employed. This involves using the structural information of the target's binding site to design novel, complementary ligands. If a target of interest was identified, this compound could be computationally docked into its active site to assess its potential as a binder.

The insights from such a docking simulation could then guide the chemical modification of the furanone scaffold to improve its binding affinity and selectivity. For example, if the docking pose reveals a nearby polar residue, a chemist might propose synthesizing a derivative of this compound with an additional hydrogen-bonding group to take advantage of this interaction. Conversely, if a void is observed in the binding pocket near the methyl group, larger alkyl groups could be explored to enhance hydrophobic interactions.

| Design Principle | Application to this compound | Required Information | Example of Generated Insight |

| Ligand-Based Design | Inclusion in a QSAR study of related active compounds. | A dataset of molecules with known activities. | Prediction of the biological activity of this compound based on its chemical features. |

| Pharmacophore modeling based on a set of active furanones. | A set of structurally diverse, active molecules. | Identification of the key chemical features necessary for activity, and how well this compound matches the ideal pharmacophore. | |

| Structure-Based Design | Molecular docking into a target's active site. | 3D structure of the target protein (from X-ray crystallography or NMR). | A predicted binding pose and an estimated binding affinity, suggesting its potential as a hit compound. |

| De novo design using the furanone as a scaffold or fragment. | 3D structure of the target protein. | Design of novel derivatives with improved interactions and affinity based on the binding site's topology and chemical environment. |

Advanced Applications and Research Frontiers in Chemical Sciences

Strategic Utility in Organic Synthesis

The furanone scaffold, a core component of many natural products and biologically active molecules, has garnered significant attention in the field of organic synthesis. Among its derivatives, 5-Chloro-3-methylfuran-2(5H)-one has emerged as a particularly valuable and versatile building block, offering a gateway to a wide array of complex molecular architectures. Its reactivity, governed by the interplay of the lactone, the carbon-carbon double bond, and the chloro-substituent, allows for a diverse range of chemical transformations.

This compound serves as a highly effective synthetic intermediate, primarily due to the reactivity of its chemical structure. The presence of a chlorine atom at the 5-position makes it a good leaving group, facilitating nucleophilic substitution reactions. This allows for the introduction of various functional groups at this position, paving the way for the synthesis of a diverse range of substituted butenolides.

The reactivity of the carbonyl group and the furan (B31954) ring further enhances its utility as a building block. smolecule.com The carbonyl group is susceptible to nucleophilic attack, while the furan ring can participate in various reactions, including oxidation, which can lead to the formation of dicarbonyl compounds. smolecule.com These reactions underscore its versatility in constructing more elaborate molecular frameworks. smolecule.com For instance, ring-opening reactions of this compound can be precisely controlled by solvent and temperature. In polar aprotic solvents like dimethylformamide (DMF), aminolysis reactions proceed efficiently to yield γ-lactam derivatives, which are important structural motifs in many biologically active compounds. smolecule.com

The strategic placement of the methyl group at the 3-position also influences its reactivity and provides a point of chirality that can be exploited in asymmetric synthesis. The combination of these structural features makes this compound a valuable precursor for the synthesis of various complex organic molecules, including but not limited to, substituted lactones, lactams, and other heterocyclic systems.

The importance of furanone derivatives has spurred the development of numerous synthetic methodologies to access a wide variety of analogues. The synthesis of this compound itself can be achieved through several methods, including the direct chlorination of 3-methylfuran-2(5H)-one. smolecule.com Electrophilic chlorination using reagents like thionyl chloride (SOCl₂) has proven to be an effective strategy. smolecule.com

Building upon this core structure, chemists have devised various strategies to synthesize a plethora of furanone analogues. These methods often involve the modification of the furanone ring at different positions. For instance, 5-substituted-furan-2(3H)-ones can be utilized in higher-order cycloaddition reactions with compounds like 8,8-dicyanoheptafulvene under Brønsted base catalysis to generate polycyclic adducts. acs.org This highlights the potential to construct complex molecular scaffolds starting from simple furanone precursors.

Furthermore, multicomponent reactions have emerged as a powerful tool for the efficient synthesis of highly substituted furan-2(5H)-one derivatives. researchgate.net These reactions allow for the simultaneous formation of multiple bonds in a single step, leading to a rapid increase in molecular complexity from simple starting materials. researchgate.net The development of such novel synthetic routes is crucial for accessing new chemical space and exploring the structure-activity relationships of furanone-containing compounds.

The chemical structure of this compound makes it an excellent precursor for the synthesis of other chemically diverse lactones and furans through various catalytic transformations. The chlorine atom at the 5-position can be readily displaced or eliminated, providing a handle for further functionalization.

Catalytic hydrogenation is a key transformation for converting furan-based compounds into other valuable chemicals. For example, the catalytic transfer hydrogenation of 5-hydroxymethylfurfural (B1680220) (HMF), a related furan derivative, using catalysts like Ru/Co₃O₄ can yield 2,5-bis-(hydroxymethyl)furan (BHMF), a useful diol. mdpi.com While a direct catalytic hydrogenation study on this compound was not found, the principles of catalytic reduction of the furan ring and its substituents are well-established and could be applied to this molecule to generate saturated lactones or other reduced products. mdpi.commdpi.com

Moreover, elimination reactions, such as dehydrochlorination, can be employed to convert this compound into the corresponding furan derivative. The atmospheric degradation of alkylfurans by chlorine atoms has been shown to produce 5-chloro-2(5H)-furanone, indicating that such chlorinated furanones can be formed from furan precursors. bohrium.com Conversely, this suggests that the elimination of HCl from this compound could be a viable route to generate a substituted furan. The resulting furans can then serve as versatile intermediates for a wide range of other chemical transformations.

The ability to catalytically transform this compound into a variety of other lactones and furans highlights its importance as a flexible and valuable starting material in synthetic organic chemistry.

Atmospheric Chemistry and Environmental Chemical Processes

The release of volatile organic compounds (VOCs) into the atmosphere from both natural and anthropogenic sources is a significant environmental concern. Halogenated organic compounds, in particular, can have profound effects on atmospheric chemistry and the formation of secondary pollutants. Furanones and their derivatives, including chlorinated species like this compound, are among the VOCs that can participate in these complex atmospheric processes.

Secondary organic aerosols (SOA) are formed in the atmosphere through the oxidation of VOCs, leading to less volatile products that can partition into the particle phase. acs.org SOA constitutes a significant fraction of atmospheric particulate matter (PM2.5), which has well-documented adverse effects on human health and climate. acs.org

While direct experimental data on the SOA formation potential of this compound is limited, studies on related compounds provide valuable insights. The atmospheric degradation of alkylfurans initiated by chlorine atoms has been shown to produce chlorinated furanones. bohrium.com This indicates that chlorinated furanones can be formed in environments where both furan precursors and chlorine atom sources are present.

The oxidation of VOCs by chlorine atoms can be a significant pathway for SOA formation, particularly in marine and coastal areas, as well as in regions impacted by industrial emissions. acs.org The presence of halogen atoms in organic molecules can influence their atmospheric lifetime, reaction pathways, and the properties of the resulting aerosol. Research on other halogenated VOCs has shown that they can contribute significantly to SOA formation. mdpi.com Given that furanoids, in general, are recognized as SOA precursors, it is plausible that this compound and other chlorinated furanones also contribute to SOA formation. Further research is needed to quantify the SOA yield from the oxidation of this specific compound and to understand the chemical composition and properties of the resulting aerosol particles.

| Precursor Compound | Oxidant | SOA Yield (%) | Reference |

| m-Xylene | OH (low-NOx) | 36 | acs.org |

| Toluene | OH (low-NOx) | 30 | acs.org |

| Benzene | OH (low-NOx) | 37 | acs.org |

| Limonene | Cl (low-NOx) | >110 | acs.org |

This table presents SOA yields for various precursors to illustrate the range of values and is not specific to this compound.

The potential environmental and health impacts of halogenated furanones necessitate the development of sensitive and selective analytical methods for their detection and quantification in various environmental matrices. Several studies have focused on the analysis of potent mutagenic furanones, such as 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX), in drinking water. nih.govresearchgate.netnhmrc.gov.auresearchgate.netnih.gov

These analytical methods typically involve an extraction and concentration step, followed by instrumental analysis. Gas chromatography coupled with mass spectrometry (GC-MS) is a commonly employed technique for the separation and identification of these compounds. nhmrc.gov.aunih.gov For enhanced selectivity and sensitivity, tandem mass spectrometry (MS-MS) can be utilized, which helps to reduce interferences from the complex sample matrix. nih.gov The analytical procedure often includes a derivatization step, such as methylation, to improve the chromatographic behavior and detection of the target analytes. nhmrc.gov.au

The quantification of furanone derivatives has been reported in various environmental samples, including chlorinated drinking water and pulp bleaching liquors. nih.govacs.org For instance, MX has been detected in U.S. drinking water at concentrations up to approximately 310 ng/L. nih.gov The development and application of these analytical methods are crucial for assessing human exposure to halogenated furanones, understanding their environmental fate and transport, and evaluating the effectiveness of water treatment processes in removing these contaminants. While these methods have been developed for other chlorinated furanones, they could likely be adapted for the analysis of this compound in environmental samples.

| Analytical Method | Target Analyte(s) | Sample Matrix | Reference |

| GC-ITD-MS-MS | MX and its analogues | Drinking water | nih.gov |

| GC/MS with XAD resin extraction and methylation | MX | Drinking water | nhmrc.gov.au |

| GC-MS | Chlorinated furanones, hydroxyfuranones, butenedioic acids | Chlorine-treated water, pulp bleaching liquor | acs.org |

Implications for Atmospheric Oxidative Capacity and Air Quality Modeling

The compound this compound is a product of the atmospheric degradation of anthropogenic and biogenic precursors, such as 3-methylfuran (B129892). The atmospheric fate of 3-methylfuran is of significant interest as it is emitted from sources like biomass burning and is highly reactive with key atmospheric oxidants. copernicus.org Studies have shown that the reaction of 3-methylfuran with chlorine atoms (Cl) leads to the formation of chlorinated methylfuranones, specifically identifying 5-chloro-3-methyl-2(5H)-one and 5-chloro-4-methyl-2(5H)-one as major products. copernicus.orgcopernicus.org